N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)17(20)18-14-7-8-15-13(11-14)5-3-9-19(15)24(21,22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMQEUWQOAUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride in the presence of a base.
Amidation: Finally, the isobutyramide group is introduced through an amidation reaction with isobutyric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the tetrahydroquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the sulfonyl group can produce thiol or sulfide derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide. For instance, derivatives of thiophenes and sulfonamides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Thiophenes | E. coli, S. aureus | Significant inhibition observed |
| Sulfonamides | K. pneumoniae | Effective against multidrug-resistant strains |
The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is pivotal in the inflammatory response, and its inhibition can lead to reduced production of leukotrienes, which are mediators of inflammation.
Case Study: In Silico Evaluation
A study conducted using molecular docking simulations indicated that the compound could effectively bind to the active site of 5-lipoxygenase. The predicted binding affinity suggests potential for further optimization and development as an anti-inflammatory agent .
Neurological Applications
Compounds with a similar structure have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy in this context.
| Compound | Target | IC50 Value |
|---|---|---|
| Thiophenes | Acetylcholinesterase | 2.7 µM |
The ability to inhibit AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function and memory retention in patients with Alzheimer's disease .
Antioxidant Activity
Research has also indicated that related compounds exhibit significant antioxidant properties comparable to standard antioxidants like ascorbic acid. This activity can protect cells from oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.
Case Study: Antioxidant Testing
In a comparative study, several synthesized derivatives were tested for their antioxidant capabilities using different assays. Compounds showed varying degrees of effectiveness in scavenging free radicals and preventing lipid peroxidation .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. These modifications include changing substituents on the thiophene ring or altering the amide moiety to improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The sulfonyl group may act as an electrophilic center, while the tetrahydroquinoline moiety could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The tetrahydroquinoline core is a common feature among the compounds below, but substituents at the 1- and 6-positions dictate pharmacological and physicochemical properties:
Key Observations :
Key Observations :
- Yields for analogs range from 60–72% (), suggesting moderate efficiency in tetrahydroquinoline functionalization .
Key Observations :
- The carboximidamide group in compounds may contribute to NOS inhibition via hydrogen bonding, whereas the target compound’s isobutyramide lacks this capability .
- Sulfonamide/sulfonyl groups () are associated with enhanced target affinity in enzyme inhibitors .
Physicochemical and Stereochemical Considerations
- Stereochemistry: highlights the presence of diastereomers in tetrahydroquinoline derivatives due to cis-trans configurations, which could influence the target compound’s bioactivity .
- Solubility : The target compound’s sulfonyl group may improve aqueous solubility compared to ’s carboximidamide analogs, though salt forms (e.g., dihydrochloride in Compound 70) remain more soluble .
Biological Activity
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 290.38 g/mol
- CAS Number : 898448-34-5
1. Antioxidant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of tetrahydroquinoline have been shown to scavenge free radicals effectively and protect against oxidative stress in cellular models .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Compounds containing thiophene and sulfonamide groups have demonstrated efficacy against various bacterial strains. In vitro studies have indicated that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to oxidative stress and inflammation.
- Receptor Modulation : It could modulate receptors associated with neurotransmission or inflammatory responses, which is common among tetrahydroquinoline derivatives.
Study 1: Antioxidant Efficacy
A study published in Scientific Reports evaluated the antioxidant capacity of tetrahydroquinoline derivatives. The findings demonstrated that these compounds could significantly reduce oxidative damage in human cell lines, suggesting a protective effect against neurodegenerative diseases .
Study 2: Antimicrobial Screening
In a comprehensive screening of various thiophenesulfonamide derivatives, this compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Table: Biological Activities Comparison
Q & A
Q. What synthetic methodologies are effective for introducing the thiophene-2-sulfonyl group into the 1,2,3,4-tetrahydroquinoline scaffold?
The thiophene-2-sulfonyl moiety is typically introduced via sulfonylation reactions using thiophene-2-sulfonyl chloride or analogous reagents. For example, intermediate tetrahydroquinoline amines are reacted with sulfonyl chlorides in polar aprotic solvents (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine). Post-reaction purification involves column chromatography, followed by salt formation (e.g., HCl treatment) to enhance stability and crystallinity. Structural confirmation relies on NMR, MS (ESI), and HPLC purity (>95%) .
Q. How is the structural integrity and purity of the compound validated after synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR spectra confirm proton environments, ensuring correct substitution patterns (e.g., δ 6.48 ppm for aromatic protons in tetrahydroquinoline derivatives) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+1]) to verify molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, with methods optimized using C18 columns and gradient elution (e.g., MeOH/HO) .
Q. What in vitro assays are used for preliminary evaluation of nitric oxide synthase (NOS) inhibition?
Recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in Baculovirus-infected Sf9 cells are assayed via radioactive -citrulline detection. Inhibitors are tested at varying concentrations (e.g., 0.1–10 µM) to calculate IC values. Selectivity ratios (nNOS/iNOS or nNOS/eNOS) >100-fold are indicative of isoform specificity .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for neuronal NOS (nNOS) over other isoforms?
Key strategies include:
- Scaffold Optimization : Introducing bulky substituents (e.g., 2-(methylamino)ethyl) at the 1-position of the tetrahydroquinoline core to exploit nNOS-specific hydrophobic pockets .
- Pharmacophore Modeling : Computational alignment with nNOS active-site residues (e.g., Trp) to guide substitutions that improve binding affinity .
- hERG Channel Screening : Prioritizing compounds with hERG IC >30 µM to minimize cardiotoxicity .
Q. What methodological approaches address poor oral bioavailability in preclinical candidates?
- Pharmacokinetic Profiling : Assessing absorption (C), half-life (t), and bioavailability (%F) in rodent models. For example, replacing polar groups with lipophilic moieties (e.g., methylpyrrolidine) increased bioavailability from 18% to 60% in lead compounds .
- Metabolic Stability Tests : Liver microsome assays (human/rat) identify metabolic hotspots (e.g., N-dealkylation sites) for stabilization via fluorination or steric hindrance .
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Tissue Distribution Studies : Radiolabeled tracer techniques quantify compound penetration into target tissues (e.g., brain for neuropathic pain models) .
- Metabolite Identification : LC-MS/MS profiling identifies active/inactive metabolites, guiding structural tweaks to block off-target pathways .
- Rodent Efficacy Models : The Chung model (neuropathic pain) and carrageenan-induced hyperalgesia validate in vivo activity, correlating dose-response with plasma exposure levels .
Q. What computational tools are employed in lead optimization for NOS inhibitors?
- CoMFA (Comparative Molecular Field Analysis) : Generates 3D-QSAR models using steric/electrostatic fields to predict inhibitory activity .
- Molecular Docking : Software like AutoDock Vina simulates ligand binding to nNOS (PDB: 1QWI), highlighting interactions with heme cofactors and tetrahydrobiopterin .
- Physicochemical Parameter Screening : Rules-based filters (e.g., Lipinski’s Rule of Five, polar surface area <90 Ų) prioritize compounds with drug-like properties .
Data Analysis and Contradiction Management
Q. How should conflicting data between enzyme inhibition assays and cellular activity be investigated?
- Cellular Uptake Assays : Flow cytometry or fluorescence microscopy (using fluorescently tagged analogs) confirm intracellular compound accumulation .
- Off-Target Profiling : Broad-panel kinase/GPCR screening identifies unintended interactions that may mask NOS inhibition .
- Redox Interference Checks : Measure compound effects on cellular NADPH levels, as NOS activity is redox-sensitive .
Q. What statistical methods are recommended for analyzing dose-response data in enzyme assays?
- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism to calculate IC, Hill coefficient, and R values .
- ANOVA with Tukey’s Post Hoc Test : Compare isoform selectivity across compound series (p <0.05 threshold) .
Methodological Best Practices
Q. How are dihydrochloride salts synthesized, and why are they preferred in preclinical studies?
- Salt Formation : Freebase compounds are dissolved in MeOH/CHCl, treated with 1M HCl, and stirred at 0°C. The precipitate is vacuum-dried to yield salts, improving solubility and crystallinity .
- Advantages : Enhanced stability during storage, reduced hygroscopicity, and improved pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
